2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N'-(ethoxycarbonyl)acetohydrazide
Overview
Description
2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N’-(ethoxycarbonyl)acetohydrazide is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, a sulfanyl linkage, and an ethoxycarbonyl acetohydrazide moiety
Mechanism of Action
Target of Action
The compound contains a pyridine ring, which is a common structural motif in many bioactive molecules. Pyridine derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
The compound also contains a trifluoromethyl group, which is often used in medicinal chemistry to enhance the metabolic stability and lipophilicity of drug candidates . This group could potentially influence the compound’s interaction with its target.
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Many pyridine derivatives are involved in pathways related to signal transduction, enzymatic reactions, and ion channel regulation .
Pharmacokinetics
The compound’s pharmacokinetic properties would depend on various factors, including its solubility, stability, and permeability. The presence of the ethoxycarbonyl group might enhance its solubility, while the trifluoromethyl group could improve its metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N’-(ethoxycarbonyl)acetohydrazide typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 6-chloro-4-(trifluoromethyl)pyridine, is synthesized through a halogenation reaction.
Sulfanyl Substitution: The pyridine intermediate undergoes a nucleophilic substitution reaction with a thiol reagent to introduce the sulfanyl group.
Hydrazide Formation: The resulting compound is then reacted with ethyl chloroformate and hydrazine hydrate to form the ethoxycarbonyl acetohydrazide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N’-(ethoxycarbonyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, such as proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-(trifluoromethyl)pyridine: Shares the pyridine core but lacks the sulfanyl and hydrazide functionalities.
Ethoxycarbonyl hydrazide: Contains the hydrazide moiety but lacks the pyridine ring and sulfanyl group.
Uniqueness
2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N’-(ethoxycarbonyl)acetohydrazide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the trifluoromethyl and sulfanyl groups can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl N-[[2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N3O3S/c1-2-21-10(20)18-17-8(19)5-22-9-4-6(11(13,14)15)3-7(12)16-9/h3-4H,2,5H2,1H3,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNBJYBDKPVZQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNC(=O)CSC1=NC(=CC(=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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